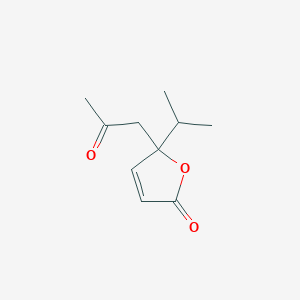
2(5H)-Furanone, 5-(1-methylethyl)-5-(2-oxopropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(5H)-Furanone, 5-(1-methylethyl)-5-(2-oxopropyl)- is a chemical compound belonging to the furanone family. Furanones are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 5-(1-methylethyl)-5-(2-oxopropyl)- typically involves the cyclization of appropriate precursors under acidic or basic conditions. Common starting materials might include substituted acetoacetates or similar compounds. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions might involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the furanone ring, typically using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and materials.
Mécanisme D'action
The mechanism of action of 2(5H)-Furanone, 5-(1-methylethyl)-5-(2-oxopropyl)- involves its interaction with specific molecular targets and pathways. This might include binding to enzymes or receptors, modulating signaling pathways, or affecting cellular processes. Detailed studies would be required to elucidate the exact mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
2(5H)-Furanone, 5-methyl-: Another furanone derivative with different substituents.
2(5H)-Furanone, 5-ethyl-: Similar structure but with an ethyl group instead of an isopropyl group.
2(5H)-Furanone, 5-(2-oxopropyl)-: Lacks the isopropyl group but has a similar core structure.
Uniqueness
2(5H)-Furanone, 5-(1-methylethyl)-5-(2-oxopropyl)- is unique due to its specific substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of both isopropyl and oxopropyl groups might confer distinct properties compared to other furanone derivatives.
Propriétés
Numéro CAS |
663598-74-1 |
|---|---|
Formule moléculaire |
C10H14O3 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
5-(2-oxopropyl)-5-propan-2-ylfuran-2-one |
InChI |
InChI=1S/C10H14O3/c1-7(2)10(6-8(3)11)5-4-9(12)13-10/h4-5,7H,6H2,1-3H3 |
Clé InChI |
GBAIVRQHNJVNQN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1(C=CC(=O)O1)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



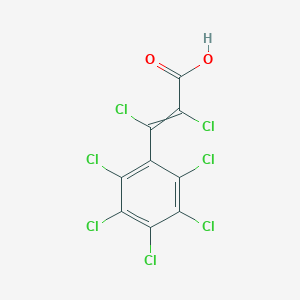
![Ethanone, 1-[2-[(4-ethynyl-2-fluorophenyl)amino]-3,4-difluorophenyl]-](/img/structure/B12535605.png)
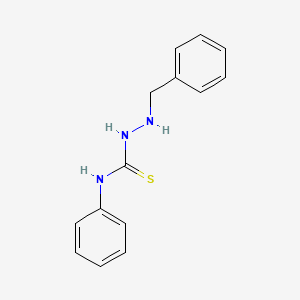
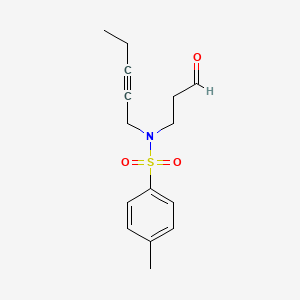
![1-(Phenanthren-9-yl)-9H-pyrido[3,4-b]indole](/img/structure/B12535613.png)

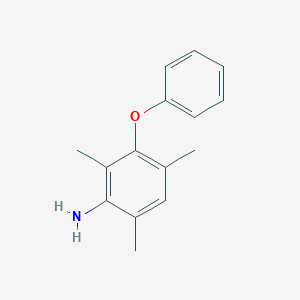
![1-[(1H-Inden-1-ylidene)methyl]azulene](/img/structure/B12535633.png)
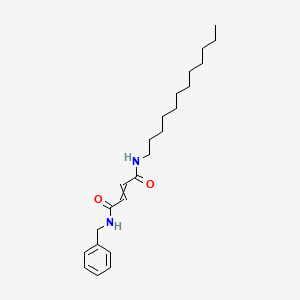
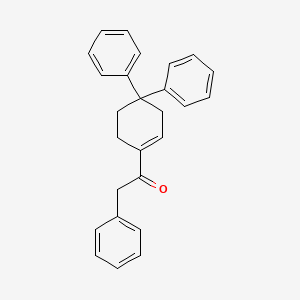

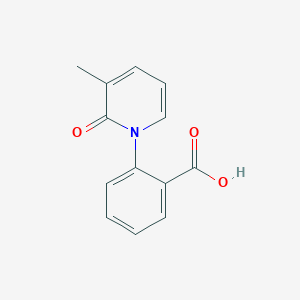
![Carbamic acid, [1-(2-chlorophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester](/img/structure/B12535658.png)
